(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid
Overview
Description
The compound contains several functional groups including a benzyloxy carbonyl group, two amide groups, and a carboxylic acid group. The presence of these functional groups suggests that this compound could be involved in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a detailed study, it’s difficult to provide an accurate analysis of its molecular structure .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, carbonyl compounds are key building blocks in organic chemistry and can be converted into a variety of valuable products including aldehydes, ketones, esters, amides, and carboxylic acids .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure and the nature of its functional groups. Tools like ProtParam can be used to compute various physical and chemical parameters for a given protein sequence .Scientific Research Applications
Synthesis of Isotomers and Amino Acids
The compound has been utilized in the synthesis of isotopically labeled amino acids. For instance, in the synthesis of isotomers of branched-chain amino acids such as isoleucine and leucine, this compound plays a crucial role in constructing the side chain labeled isoleucines through alkylating and Strecker synthesis methods (Yuan Kor, 1983).
Role in Folate Metabolism
It has been used in the preparation of precursors to amides and peptides of methotrexate, a drug involved in inhibiting folate metabolism. This application is significant in understanding the biochemical pharmacological properties of methotrexate and its interaction with dihydrofolate reductase (Piper et al., 1982).
Stereoselective Synthesis Applications
This compound is relevant in the stereoselective synthesis of amino acids. For example, it has been used in the synthesis of diastereomers of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the hexapeptide portion of the antitumor antibiotic bleomycin A2 (Giordano et al., 1999).
Applications in Chemistry and Biochemistry
The compound is also instrumental in chemical and biochemical studies, such as in the generation of Swiss Cheese flavor components via the reaction of amino acids with carbonyl compounds (Griffith & Hammond, 1989) and in the synthesis of N5-hydroxy-2-methylarginine and N5-hydroxy-2-methylornithine, which are important in the study of antimetabolites produced by microorganisms (Maehr & Leach, 1978).
Mechanism of Action
Target of Action
Z-LEU-LEU-OH, also known as (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)-4-methylpentanoic acid, primarily targets the proteasome, a large protease complex responsible for degrading ubiquitinated proteins into smaller peptides . This complex plays a central role in regulating proteins that control cell-cycle progression and apoptosis .
Mode of Action
Z-LEU-LEU-OH interacts with its target, the proteasome, by inhibiting its proteolytic activity . This inhibition reduces the degradation of ubiquitin-conjugated proteins in mammalian cells and permeable strains of yeast by the 26S complex without affecting its ATPase or isopeptidase activities .
Biochemical Pathways
The action of Z-LEU-LEU-OH affects the ubiquitin-proteasome pathway, which is responsible for the degradation of most intracellular proteins . By inhibiting the proteasome, Z-LEU-LEU-OH disrupts this pathway, leading to an accumulation of ubiquitinated proteins . This can affect various downstream processes, including cell cycle progression, apoptosis, and transcriptional regulation .
Result of Action
The inhibition of the proteasome by Z-LEU-LEU-OH leads to an accumulation of ubiquitinated proteins, which can have various molecular and cellular effects. For instance, it can disrupt cell cycle progression, induce apoptosis, and alter transcriptional regulation . These effects can have significant implications for cellular health and function.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)10-16(18(23)21-17(19(24)25)11-14(3)4)22-20(26)27-12-15-8-6-5-7-9-15/h5-9,13-14,16-17H,10-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJGWYRHLPSMLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80999266 | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-71-0 | |
Record name | N-(N-(Benzyloxycarbonyl)-L-leucyl)-L-leucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC335978 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335978 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)leucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80999266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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